N-(2-Methoxy-5-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
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Overview
Description
N-(2-Methoxy-5-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxy group, a methyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 1-methylpiperidine with hydrazine to form the hydrazine derivative.
Coupling with Methanesulfonyl Chloride: The hydrazine derivative is then reacted with methanesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Aromatic Substitution: The final step involves the coupling of the sulfonamide intermediate with 2-methoxy-5-methylphenyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The methoxy and methyl groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
- N-(2-Methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
Uniqueness
The presence of both methoxy and methyl groups on the aromatic ring distinguishes N-(2-Methoxy-5-methylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide from its analogs. These groups can significantly influence the compound’s reactivity and binding affinity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C17H26N4O4S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H26N4O4S/c1-13-5-6-16(25-3)15(11-13)21(26(4,23)24)12-17(22)19-18-14-7-9-20(2)10-8-14/h5-6,11H,7-10,12H2,1-4H3,(H,19,22) |
InChI Key |
FWDLCJOQWBPBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C |
Origin of Product |
United States |
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